6-(propan-2-yl)oxan-2-one
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Overview
Description
6-(propan-2-yl)oxan-2-one is a chemical compound with the molecular formula C8H14O2. It is a member of the pyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound is also known by other names such as δ-octalactone and 5-octanolide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)oxan-2-one can be achieved through various methods. One common approach involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. The one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement in the presence of pyrrolidine and heat . Another method includes the hydrogenation of dihydropyran using Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, and green reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions include various lactones, alcohols, and substituted pyran derivatives .
Scientific Research Applications
6-(propan-2-yl)oxan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)oxan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to its antimicrobial effects . The compound may induce autophagy in certain cells by downregulating specific proteins at the transcriptional level .
Comparison with Similar Compounds
Similar Compounds
- δ-Octalactone
- δ-Propylvalerolactone
- Octanoic acid, 5-hydroxy-, δ-lactone
- 5-Hydroxyoctanoic acid δ-lactone
- β-Octalactone
- δ-Octanolactone
- δ-Octanolide
- 5-Octanolide
- 6-Propyltetrahydro-2H-pyran-2-one
- 5-octanolide (δ-octalactone)
- D-octanolactone
Uniqueness
6-(propan-2-yl)oxan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This substitution can influence its reactivity and interactions in various chemical and biological systems .
Properties
IUPAC Name |
6-propan-2-yloxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)7-4-3-5-8(9)10-7/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHFZWNJMIBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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